molecular formula C16H10ClN3OS B3411393 Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- CAS No. 912763-20-3

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-

Cat. No.: B3411393
CAS No.: 912763-20-3
M. Wt: 327.8 g/mol
InChI Key: RNYJTRGPQIBJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-: is a chemical compound with a complex structure that includes a benzamide core, a benzothiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- typically involves the reaction of 5-chloro-4-methyl-2-benzothiazolamine with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
  • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- is unique due to its specific structural features, such as the presence of a cyano group and a benzothiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c1-9-12(17)6-7-13-14(9)19-16(22-13)20-15(21)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJTRGPQIBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205322
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-20-3
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912763-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
Reactant of Route 3
Reactant of Route 3
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
Reactant of Route 5
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
Reactant of Route 6
Reactant of Route 6
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.